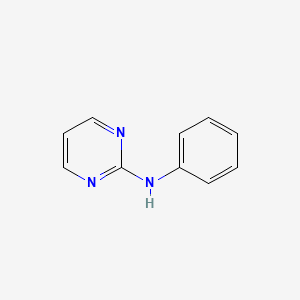

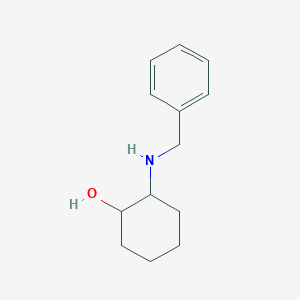

2-(Benzylamino)cyclohexanol

描述

2-(Benzylamino)cyclohexanol is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and material science. It is a structural motif present in various synthetic targets, including pharmaceutical intermediates and functional materials.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving enantioselectivity and preserving functional groups. For instance, an enantioselective synthesis of a related benzyl carbamate used iodolactamization as a key step, highlighting the importance of maintaining stereochemical integrity during synthesis . Another approach for synthesizing cyclohexanone derivatives from benzene involves a one-pot reaction catalyzed by a ruthenium complex, demonstrating the integration of oxidation and reduction steps . Additionally, the synthesis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate and related compounds often employs one-pot strategies to improve efficiency .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzylamino)cyclohexanol has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These studies provide insights into the geometrical structures, vibrational frequencies, and chemical shift values, which are essential for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

The reactivity of 2-(Benzylamino)cyclohexanol and related compounds is influenced by the presence of functional groups such as amines, carbonyls, and aromatic systems. These functionalities can participate in nucleophilic substitutions, redox reactions, and conjugate additions. For example, the reaction of primary amines with quinones to form bis(arylamino) derivatives demonstrates the nucleophilic character of the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)cyclohexanol derivatives are determined by their molecular structure. The presence of hydrogen bonding, steric effects, and electronic properties significantly influences their phase behavior, thermal stability, and optical properties. For instance, the introduction of hydroxyl or amine groups to cyclohexane and benzene derivatives alters their vapor-liquid phase behavior due to changes in intermolecular interactions . The optical properties, such as fluorescence and second harmonic generation efficiency, are also affected by the molecular structure and can be tuned for specific applications .

Relevant Case Studies

Case studies involving 2-(Benzylamino)cyclohexanol derivatives often focus on their application in the development of pharmaceuticals and advanced materials. For example, the synthesis of enantiopure amino alcohols is crucial for the production of intermediates used in drug synthesis, and the separation of enantiomers is a key step in this process . Additionally, the study of thermochromic behavior and aggregation-induced emission characteristics of cyano-functionalized derivatives provides insights into the design of materials with specific optical properties .

科学研究应用

Synthesis and Chemical Properties

Green and Scalable Preparation : An efficient process has been developed for the green and scalable preparation of optically pure trans-2-aminocyclohexanols. This process uses hot water to promote aminolysis of cyclohexene oxide by benzylamine, leading to the creation of racemic trans-2-(benzylamino)cyclohexanols (Xue et al., 2014).

Resolution and Enantiomer Separation : A method for the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol is described, utilizing (R)- and (S)-Mandelic acid for enantiomer separation (Schiffers & Bolm, 2008).

Applications in Asymmetric Catalysis : The resolved racemic 2-aminocyclohexanol derivatives are used as ligands in asymmetric catalysis, showing potential in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations (Schiffers et al., 2006).

Industrial Applications

Use in Solvent Cryoscopic Microdetermination : Cyclohexanol, closely related to 2-(Benzylamino)cyclohexanol, has been critically evaluated for its use in cryoscopic microdetermination of molecular weights, indicating its importance in research and teaching applications (Ehrlich-Rogozinsky & Cheronis, 1961).

Hydrodeoxygenation of Aromatics : Research demonstrates the potential of cyclohexanols, derived from 2-(Benzylamino)cyclohexanol, in the hydrodeoxygenation of aromatics, offering a novel route for their synthesis (Zhang et al., 2022).

Aromatization of Aliphatic Compounds : Cyclohexanols have been studied for their role in the aromatization of aliphatic compounds, indicating their utility in chemical synthesis (Giannangeli & Baiocchi, 1980).

Miscellaneous Applications

Pharmacokinetics and Biotransformation : Studies on trans-4-(2-amino-3,5-dibromo-benzylamino)cyclohexanol hydrochloride (ambroxol) provide insights into the pharmacokinetics and biotransformation of compounds related to 2-(Benzylamino)cyclohexanol in various species (Hammer et al., 1978).

Catalytic Transformations : Studies have been conducted on the catalytic transformations of cyclohexanol on Group VIII metal catalysts, providing information relevant to the industrial and research applications of cyclohexanol derivatives (Dobrovolszky et al., 1982).

Analytical Profiles in Biological Matrices : The compound's analytical profiles in various biological matrices have been studied, contributing to our understanding of its behavior and applications in different environments (De Paoli et al., 2013).

安全和危害

The safety data sheet for a related compound, cyclohexanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)cyclohexanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)